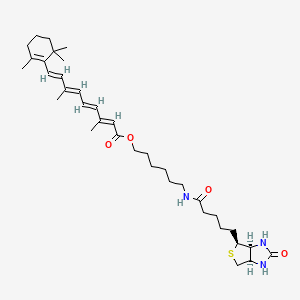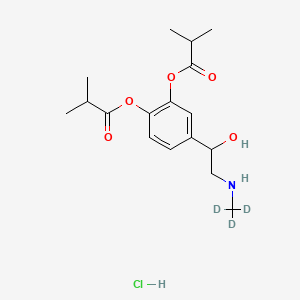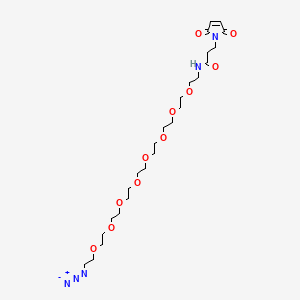
Decarbazolyl Carvedilol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarbazolyl Carvedilol-d4 is a labeled analogue of Decarbazolyl Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Carvedilol.
準備方法
The synthesis of Decarbazolyl Carvedilol-d4 involves several steps, starting from the precursor compound, 4-hydroxy carbazole. The general procedure includes the following steps :
Step 1: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in DMSO solvent at a cool temperature (10-15°C). The reaction mixture is stirred for 5-6 hours at ambient temperature.
Step 2: The resulting product is then treated with 2-(2-methoxyphenoxy) ethanamine to form Carvedilol.
Step 3: The final step involves the incorporation of deuterium (d4) to label the compound, resulting in this compound.
化学反応の分析
Decarbazolyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated products.
科学的研究の応用
Decarbazolyl Carvedilol-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism: It is used to study the pharmacokinetics and metabolic pathways of Carvedilol in different biological systems.
Drug Development: The compound is utilized in drug development to understand the interaction of Carvedilol with its molecular targets and to optimize its therapeutic efficacy.
Biological Studies: It is employed in biological studies to investigate the effects of Carvedilol on different cellular and molecular pathways.
作用機序
Decarbazolyl Carvedilol-d4, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. The S (-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This dual action leads to the relaxation of smooth muscle in the vasculature, reducing peripheral vascular resistance and overall blood pressure. Additionally, Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors .
類似化合物との比較
Decarbazolyl Carvedilol-d4 can be compared with other similar compounds, such as:
Carvedilol: The parent compound, used for treating cardiovascular conditions.
Decarbazolyl Desmethyl Carvedilol: A metabolite of Carvedilol found in humans, rats, dogs, and mice.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles.
This compound is unique due to its labeled nature, allowing for detailed pharmacokinetic and metabolic studies.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
245.31 g/mol |
IUPAC名 |
3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |
InChIキー |
JXJUSXNKPQWTQQ-KXGHAPEVSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


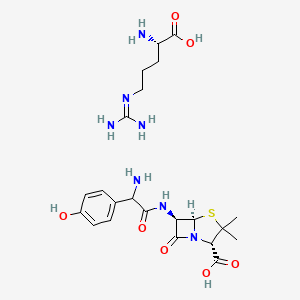
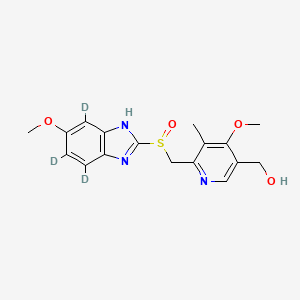
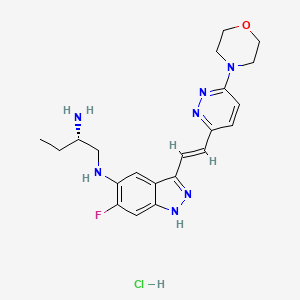
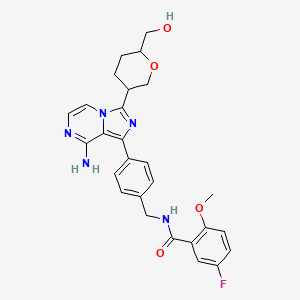
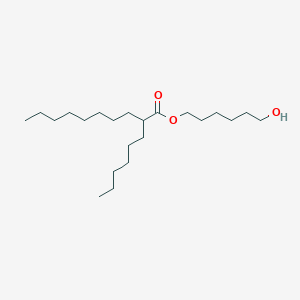
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)

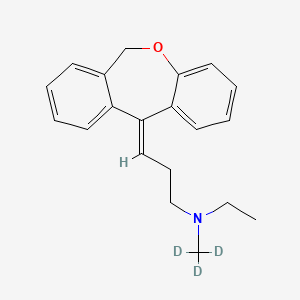

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
